ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds, specifically containing a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, starting from simple precursor molecules. Typically, the synthesis begins with the formation of the thienopyrimidine ring system, which is achieved through the condensation of a thieno[2,3-d]pyrimidine derivative with a suitable aldehyde. The subsequent steps involve the introduction of the propyl group and the sulfanyl moiety. The final step includes the esterification with ethyl 4-aminobenzoate, resulting in the target compound. The reaction conditions usually require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. Automation and continuous flow reactors are often employed to enhance the efficiency and scalability of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the desired quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alkoxides. The conditions for these reactions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions vary depending on the reaction type For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols
Scientific Research Applications
Ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has broad applications in scientific research:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : For studying enzyme inhibition and as a probe in biochemical assays.
Medicine: : Potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: : Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The thienopyrimidine core is crucial for its binding affinity and specificity, while the propyl and sulfanyl groups enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate stands out due to its unique structure and combination of functional groups. Similar compounds include:
Thienopyrimidine derivatives: : Differ in their side chains and substitution patterns.
Benzamide derivatives: : Vary in their core structures and functional groups.
Thioethers: : Differ in their additional functional groups and ring systems.
The uniqueness of this compound lies in its combined thienopyrimidine and benzamide structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-7-5-13(6-8-14)19(26)27-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAOFPITVQRXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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